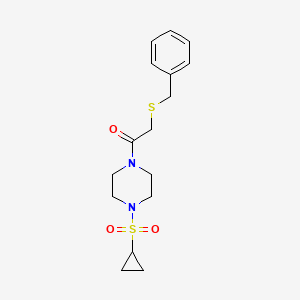![molecular formula C23H28ClN3O5 B2552253 Chlorhydrate de N-(2-(4-(2-phénoxypropanoyl)pipérazin-1-yl)éthyl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 1329625-67-3](/img/structure/B2552253.png)
Chlorhydrate de N-(2-(4-(2-phénoxypropanoyl)pipérazin-1-yl)éthyl)benzo[d][1,3]dioxol-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5 and its molecular weight is 461.94. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction avec les récepteurs de la dopamine D2 et de la 5-hydroxytryptamine 5HT (1A)
Ce composé a été étudié pour ses interactions avec les récepteurs de la dopamine D2 et de la 5-hydroxytryptamine 5HT (1A). Le rapport entre l'activité de la dopamine D2 et celle de la 5-hydroxytryptamine 5HT (1A) est un paramètre important qui détermine l'efficacité des antipsychotiques .
Études de relations structure-activité
Le composé a été utilisé dans des études de relations structure-activité sur les récepteurs de la dopamine D2 et de la 5-hydroxytryptamine 5-HT (1A). Il a été démontré que la sélectivité et l'affinité des ligands dépendent fortement de leur topologie et de la présence d'un groupe pyridyle dans la tête des molécules .
Études de modélisation moléculaire
Des études de modélisation moléculaire utilisant la modélisation par homologie et la simulation d'accostage ont été menées avec ce composé. Les modes de liaison observés et les interactions récepteur-ligand ont fourni aux chercheurs un indice pour optimiser la sélectivité optimale envers les récepteurs 5-HT (1A) .
Développement de médicaments antipsychotiques
L'interaction du composé avec les récepteurs de la dopamine D2 et de la 5-hydroxytryptamine 5HT (1A) suggère son utilisation potentielle dans le développement de médicaments antipsychotiques .
Amélioration de la solubilité aqueuse
En conception moléculaire, l'insertion d'une unité pipérazine à la place d'une chaîne 6-méthylène dans la liaison entre la tête (pyridylacetamide) et la queue (benzimidazole) a conduit à une amélioration marquée de la solubilité aqueuse (jusqu'à 19 mg/mL à pH 1,2) et à une amélioration significative de l'absorption orale .
Amélioration de l'absorption orale
Le composé a montré une amélioration significative de l'absorption orale par rapport à celle du composé précédemment sélectionné .
Propriétés
IUPAC Name |
N-[2-[4-(2-phenoxypropanoyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5.ClH/c1-17(31-19-5-3-2-4-6-19)23(28)26-13-11-25(12-14-26)10-9-24-22(27)18-7-8-20-21(15-18)30-16-29-20;/h2-8,15,17H,9-14,16H2,1H3,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGFPXAGYXDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
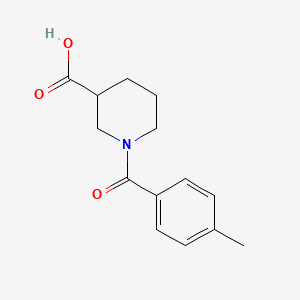
![6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2552172.png)
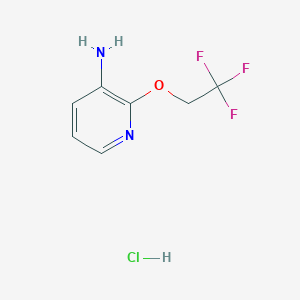
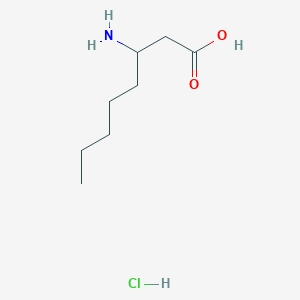
![3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)
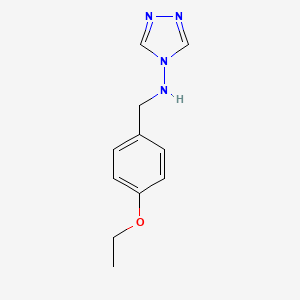
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)
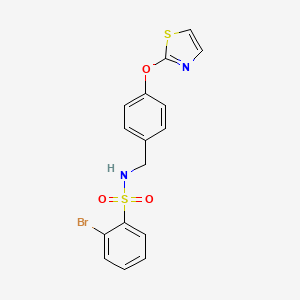
![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)
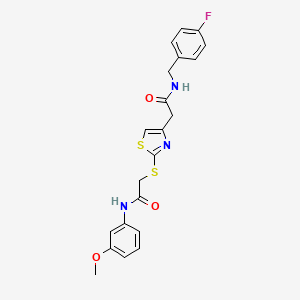
![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2552189.png)
